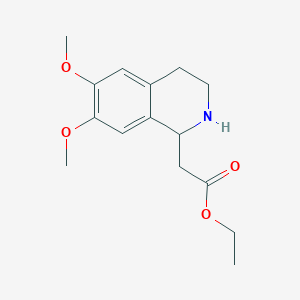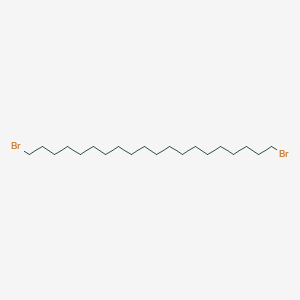
1,20-Dibromoicosane
Vue d'ensemble
Description
1,20-Dibromoicosane is an organic compound with the molecular formula C20H40Br2. It is a long-chain alkane with two bromine atoms attached at the terminal positions. This compound is often used as a model molecule in various scientific research fields due to its simple and well-defined structure .
Méthodes De Préparation
1,20-Dibromoicosane can be synthesized through several methods:
Cross-Metathesis and Hydrogenation: The most common synthetic route involves the cross-metathesis of 11-bromoundec-1-ene, which doubles the chain carbon content to yield 1,20-dibromoicos-10-ene.
Elimination of Hydrogen Bromide: Another method involves the elimination of hydrogen bromide using potassium tert-butoxide in tetrahydrofuran at 0°C.
Analyse Des Réactions Chimiques
1,20-Dibromoicosane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium cyanide in dimethyl sulfoxide.
Reduction Reactions: The compound can be reduced to icosane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield various products depending on the conditions and reagents used.
Applications De Recherche Scientifique
1,20-Dibromoicosane has several applications in scientific research:
Material Science: It is used to study self-assembly processes in supramolecular chemistry.
Organic Chemistry: The compound serves as a substrate molecule in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 1,20-dibromoicosane involves its interaction with various molecular targets and pathways. The bromine atoms at the terminal positions make it a versatile compound for various chemical reactions, including substitution and reduction. The compound’s long alkane chain also contributes to its unique properties and reactivity .
Comparaison Avec Des Composés Similaires
1,20-Dibromoicosane can be compared with other similar compounds, such as:
1,10-Dibromodecane: This compound has a shorter alkane chain and different reactivity due to the reduced chain length.
1,12-Dibromododecane: Similar to this compound but with a shorter chain, affecting its physical and chemical properties.
1,16-Dibromohexadecane: Another long-chain dibromoalkane with different applications and reactivity compared to this compound.
This compound stands out due to its longer chain length, which influences its self-assembly properties and reactivity in various chemical reactions.
Propriétés
IUPAC Name |
1,20-dibromoicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40Br2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGKJDVBWSEQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCBr)CCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337979 | |
| Record name | 1,20-Dibromoicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14296-16-3 | |
| Record name | 1,20-Dibromoicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


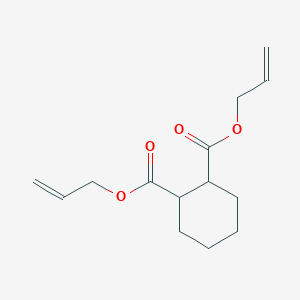

![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
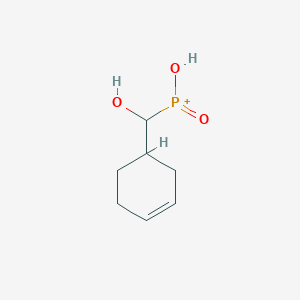
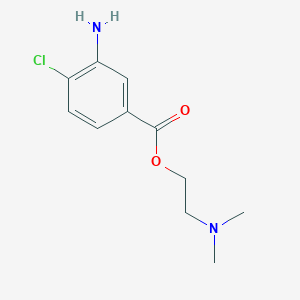
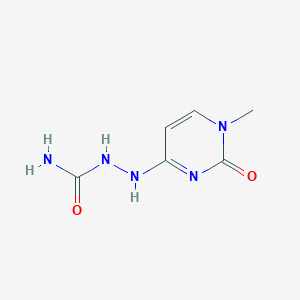
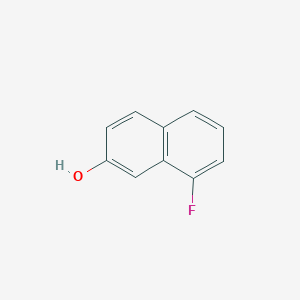
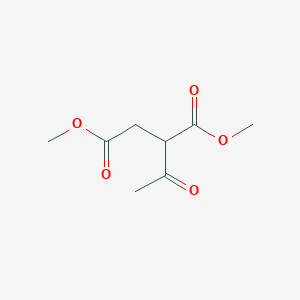
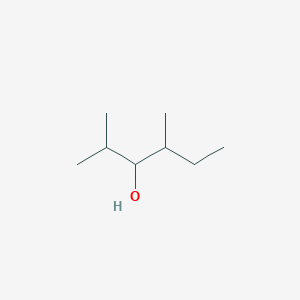
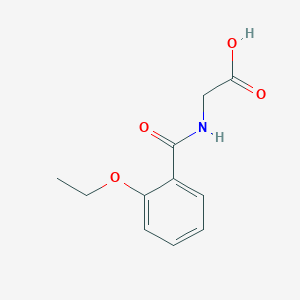
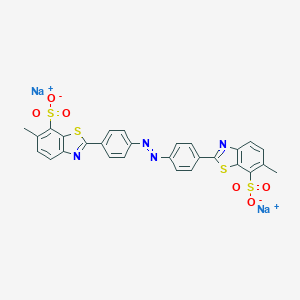
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)

